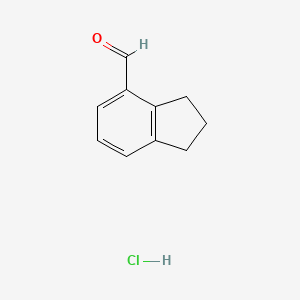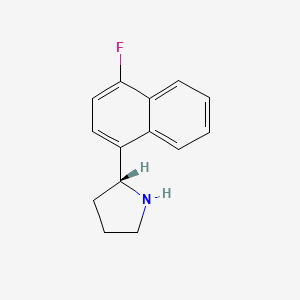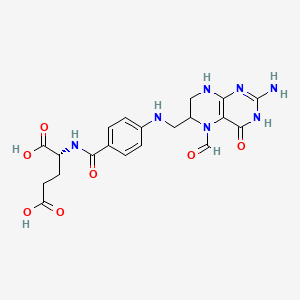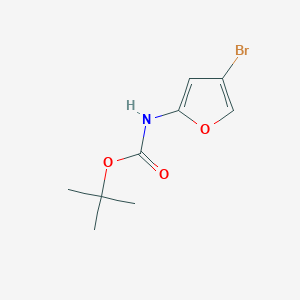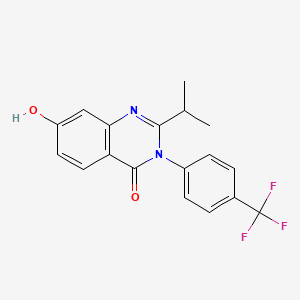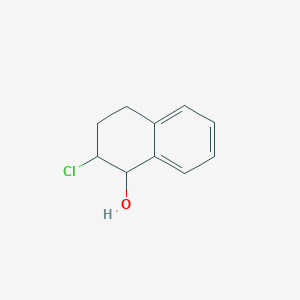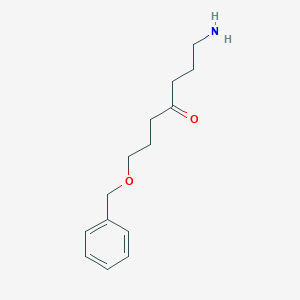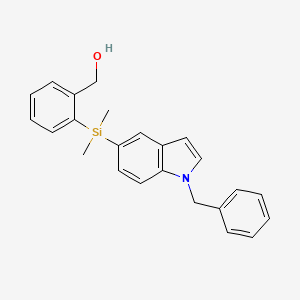
(2-((1-Benzyl-1H-indol-5-yl)dimethylsilyl)phenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-((1-Benzyl-1H-indol-5-yl)dimethylsilyl)phenyl)methanol is an organic compound that features a complex structure with an indole moiety, a benzyl group, and a silyl-protected phenylmethanol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-((1-Benzyl-1H-indol-5-yl)dimethylsilyl)phenyl)methanol typically involves multiple steps:
Formation of the Indole Moiety: This can be achieved through Fischer indole synthesis or other indole-forming reactions.
Introduction of the Benzyl Group: Benzylation of the indole nitrogen can be performed using benzyl halides in the presence of a base.
Silylation: The phenylmethanol group can be protected using a silylating agent such as chlorodimethylsilane in the presence of a base.
Coupling Reactions: The final coupling of the silylated phenylmethanol with the benzylated indole can be achieved using appropriate coupling reagents and conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, to form aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the indole or benzyl groups, potentially leading to hydrogenation products.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the indole or phenyl rings.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Catalysts like Pd/C (Palladium on carbon) or reagents like NaBH4 (Sodium borohydride).
Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand or catalyst in organic reactions.
Biology and Medicine
Pharmacological Studies: Investigation of its potential as a drug candidate or its biological activity.
Biochemical Research: Use as a probe or tool in studying biochemical pathways.
Industry
Materials Science:
Chemical Manufacturing: Use as a precursor or intermediate in the production of other chemicals.
Mecanismo De Acción
The mechanism of action of (2-((1-Benzyl-1H-indol-5-yl)dimethylsilyl)phenyl)methanol would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, influencing various biochemical pathways. The silyl group might play a role in protecting the compound from metabolic degradation, enhancing its stability and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
(2-((1-Benzyl-1H-indol-5-yl)dimethylsilyl)phenyl)ethanol: Similar structure with an ethanol group instead of methanol.
(2-((1-Benzyl-1H-indol-5-yl)dimethylsilyl)phenyl)amine: Similar structure with an amine group instead of methanol.
Uniqueness
The unique combination of the indole moiety, benzyl group, and silyl-protected phenylmethanol in (2-((1-Benzyl-1H-indol-5-yl)dimethylsilyl)phenyl)methanol may confer distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C24H25NOSi |
|---|---|
Peso molecular |
371.5 g/mol |
Nombre IUPAC |
[2-[(1-benzylindol-5-yl)-dimethylsilyl]phenyl]methanol |
InChI |
InChI=1S/C24H25NOSi/c1-27(2,24-11-7-6-10-21(24)18-26)22-12-13-23-20(16-22)14-15-25(23)17-19-8-4-3-5-9-19/h3-16,26H,17-18H2,1-2H3 |
Clave InChI |
FPLIKQNARGEPQE-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C1=CC2=C(C=C1)N(C=C2)CC3=CC=CC=C3)C4=CC=CC=C4CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






